molecular formula C14H18N2O3S B2485243 N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide CAS No. 2034485-26-0

N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2485243
CAS No.: 2034485-26-0
M. Wt: 294.37
InChI Key: IGDKBPSHQHFSFQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, which is known for its biological activity, and a carboxamide group, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the 2,3-dimethoxy-2-methylpropyl Group: This step involves the alkylation of the benzothiazole carboxamide with 2,3-dimethoxy-2-methylpropyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the interaction. The 2,3-dimethoxy-2-methylpropyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide: Similar structure but with a different functional group.

    N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide: Contains an acetamide group and an isopropylphenoxy group.

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of the benzothiazole ring and the carboxamide group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-14(19-3,8-18-2)7-15-13(17)10-4-5-11-12(6-10)20-9-16-11/h4-6,9H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDKBPSHQHFSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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